GDC-0927
CAS No.: 1642297-01-5
Cat. No.: VC0528774
Molecular Formula: C28H28FNO4
Molecular Weight: 461.53
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1642297-01-5 |
---|---|
Molecular Formula | C28H28FNO4 |
Molecular Weight | 461.53 |
IUPAC Name | (2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol |
Standard InChI | InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1 |
Standard InChI Key | KJAAPZIFCQQQKX-NDEPHWFRSA-N |
SMILES | CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
GDC-0927, also known by synonyms including SRN-927, RG6047, and RO7056119, is a chromene-based compound with a unique chemical structure that enables its selective binding to the estrogen receptor .
Property | Value |
---|---|
Chemical Name | (2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol |
Molecular Formula | C28H28FNO4 |
Molecular Weight | 461.5 g/mol |
CAS Number | 2100830-77-9 |
InChI Key | KJAAPZIFCQQQKX-NDEPHWFRSA-N |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 7 |
XLogP3-AA | 4.7 |
The compound features a chromene core with hydroxyl groups at the C-6 position and on a pendant phenyl ring, which are critical for its interaction with the estrogen receptor . The stereochemistry at position 2 of the chromene core (S configuration) is essential for optimal activity .
Preclinical Development
In preclinical studies, GDC-0927 demonstrated remarkable efficacy in patient-derived xenograft models of ER+ breast cancer . The compound has shown potent activity in models that are resistant to existing endocrine therapies, highlighting its potential utility in addressing an important clinical challenge .
A comparative study identified GDC-0927 (also referred to as compound 17ha) as having 97% ER-α degradation efficacy, which correlated with superior tumor regression activity in a tamoxifen-resistant breast cancer xenograft model . When compared to another compound (5a) with 91% degradation efficacy, GDC-0927 demonstrated superior antitumor activity despite having less favorable oral exposure characteristics . This finding suggests that maximizing ER-α degradation efficacy may be a critical factor in developing effective therapies for tamoxifen-resistant breast cancer .
Preclinical research also showed that GDC-0927 is effective against tumors harboring mutations in the ESR1 gene (which encodes the estrogen receptor), including mutations that confer resistance to existing therapies by causing ligand-independent receptor activation .
Comparisons with Other Selective Estrogen Receptor Degraders
GDC-0927 is part of a growing class of SERDs being developed to overcome limitations of the first-generation SERD, fulvestrant, which requires intramuscular administration and has suboptimal pharmacokinetic properties . As an orally bioavailable SERD, GDC-0927 offers potential advantages in terms of convenience and possibly efficacy due to more consistent drug exposure .
In preclinical studies, GDC-0927 showed strong ER-α degradation efficacy (97%), which correlated with superior activity in tamoxifen-resistant breast cancer models . This high degradation efficiency may distinguish it from some other SERDs in development.
Research has also led to the discovery of a C-8 hydroxychromene derivative with improved rat oral exposure compared to GDC-0927, highlighting ongoing efforts to optimize the pharmacokinetic properties of this class of compounds .
Future Directions and Ongoing Research
While the Phase I study of GDC-0927 provided evidence of target engagement and preliminary evidence of antitumor activity in heavily pretreated patients with advanced/metastatic ER+/HER2- breast cancer, additional studies would be needed to fully characterize its efficacy and optimal use .
Interesting observations from the Phase I trial include:
-
Activity in patients with and without ESR1 mutations
-
No correlation between baseline levels of ER and progesterone receptor protein or mutant ESR1 circulating tumor DNA and clinical benefit
These findings suggest that further biomarker studies could help identify patient populations most likely to benefit from GDC-0927 treatment.
The development of novel SERDs like GDC-0927 represents an important advancement in addressing endocrine resistance in hormone-dependent breast cancer, a significant clinical challenge that affects many patients with ER+ disease .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume